molecular formula C8H12ClNO2 B6331106 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride CAS No. 146812-69-3

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

Cat. No.: B6331106
CAS No.: 146812-69-3
M. Wt: 189.64 g/mol
InChI Key: YUEKJBCPERBCDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with ethylene diamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-hydroxyethyl)phenol
  • 4-(1-Amino-2-hydroxyethyl)phenol sulfate
  • 4-(1-Amino-2-hydroxyethyl)phenol acetate

Uniqueness

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to its analogs, the hydrochloride form is more soluble in water and has different pharmacokinetic properties, making it more suitable for certain applications .

Properties

IUPAC Name

4-(1-amino-2-hydroxyethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKJBCPERBCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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